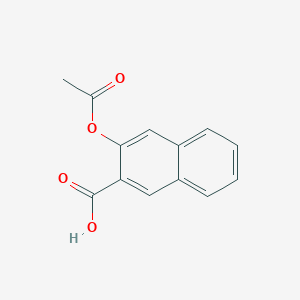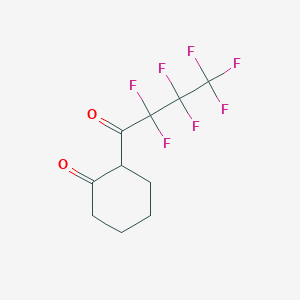![molecular formula C13H20N4O2 B1616433 Formaldehyde;phenol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane CAS No. 37337-65-8](/img/structure/B1616433.png)
Formaldehyde;phenol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formaldehyde;phenol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane is a synthetic polymer known for its unique chemical structure and properties. This compound is formed by the polymerization of formaldehyde with phenol and 1,3,5,7-tetraazatricyclo(3.3.1.13,7)decane. It is widely used in various industrial applications due to its stability, durability, and resistance to heat and chemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with phenol and 1,3,5,7-tetraazatricyclo(3.3.1.13,7)decane involves a step-growth polymerization reaction. This reaction can be catalyzed by either acidic or basic conditions. The process begins with the reaction of phenol with formaldehyde to form hydroxymethyl phenol. This intermediate then reacts with 1,3,5,7-tetraazatricyclo(3.3.1.13,7)decane to form the final polymer .
Industrial Production Methods
In industrial settings, the production of this polymer typically involves the use of formalin (a 37% aqueous solution of formaldehyde) and phenol. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of a stable polymer network. The process may also involve the use of catalysts such as sulfuric acid, oxalic acid, or hydrochloric acid to accelerate the reaction .
化学反応の分析
Types of Reactions
Formaldehyde;phenol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the polymer into reduced forms with different properties.
Substitution: The polymer can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids and bases. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized phenolic compounds, while reduction reactions may yield reduced phenolic derivatives .
科学的研究の応用
Formaldehyde;phenol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the preparation of biological samples for microscopy and other analytical techniques.
Medicine: Utilized in the development of medical devices and drug delivery systems.
作用機序
The mechanism of action of formaldehyde, polymer with phenol and 1,3,5,7-tetraazatricyclo(3.3.1.13,7)decane involves the formation of a stable polymer network through the reaction of phenol and formaldehyde. The polymerization process is facilitated by the presence of 1,3,5,7-tetraazatricyclo(3.3.1.13,7)decane, which acts as a cross-linking agent. This results in a highly stable and durable polymer with unique chemical and physical properties .
類似化合物との比較
Similar Compounds
Phenol-formaldehyde resin: A similar polymer formed by the reaction of phenol with formaldehyde, but without the inclusion of 1,3,5,7-tetraazatricyclo(3.3.1.13,7)decane.
Urea-formaldehyde resin: Another related polymer formed by the reaction of urea with formaldehyde.
Melamine-formaldehyde resin: A polymer formed by the reaction of melamine with formaldehyde.
Uniqueness
Formaldehyde;phenol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane is unique due to the presence of 1,3,5,7-tetraazatricyclo(3.3.1.13,7)decane, which imparts additional stability and cross-linking to the polymer network. This results in enhanced mechanical properties and chemical resistance compared to other similar polymers .
特性
CAS番号 |
37337-65-8 |
|---|---|
分子式 |
C13H20N4O2 |
分子量 |
264.32 g/mol |
IUPAC名 |
formaldehyde;phenol;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C6H12N4.C6H6O.CH2O/c1-7-2-9-4-8(1)5-10(3-7)6-9;7-6-4-2-1-3-5-6;1-2/h1-6H2;1-5,7H;1H2 |
InChIキー |
NNMIKCDMTMJXQX-UHFFFAOYSA-N |
SMILES |
C=O.C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)O |
正規SMILES |
C=O.C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)O |
| 37337-65-8 | |
ピクトグラム |
Corrosive; Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![n-{5-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)amino]-9,10-dioxo-9,10-dihydroanthracen-1-yl}benzamide](/img/structure/B1616352.png)





![2-(5-Bicyclo[2.2.1]hept-2-enyl)propan-2-ol](/img/structure/B1616361.png)






